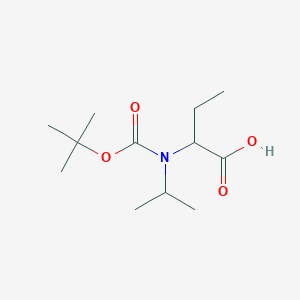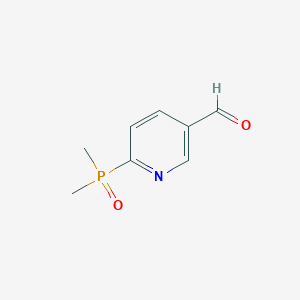
2-Amino-4-bromo-benzothiazole-6-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-benzothiazole-6-carboxylic acid can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with brominated carboxylic acids or their derivatives. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Another approach involves the cyclization of thioamides with brominated aromatic compounds .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. One-pot multicomponent reactions, microwave irradiation, and solvent-free conditions are some of the techniques used to enhance the efficiency and yield of the synthesis . These methods not only reduce the cost but also make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiol derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-Amino-4-bromo-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the enzyme topoisomerase, which is crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-benzothiazole
- 4-Bromo-benzothiazole
- Benzothiazole-6-carboxylic acid
Uniqueness
2-Amino-4-bromo-benzothiazole-6-carboxylic acid is unique due to the presence of both amino and bromo substituents on the benzothiazole ring. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs . Additionally, the carboxylic acid group provides further opportunities for derivatization and functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H5BrN2O2S |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13) |
InChI Key |
PSYBIUICMMXYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)


![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)


![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


